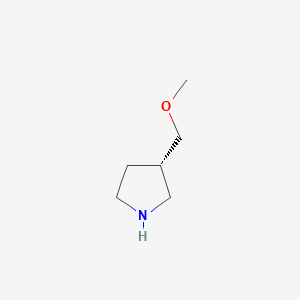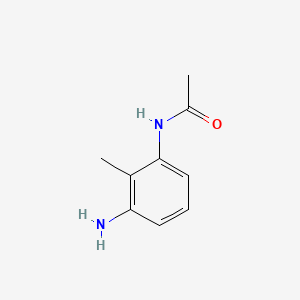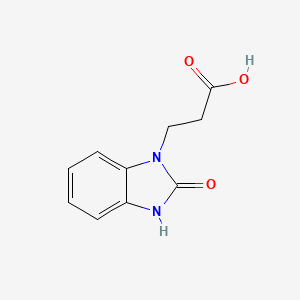
DISPERSE ORANGE 73
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DISPERSE ORANGE 73 is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications, particularly in textiles and fabrics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DISPERSE ORANGE 73 involves multiple steps:
Cyanethylation: The initial step involves the reaction of aniline with acrylonitrile to form a cyanoethylated intermediate.
Hydroxyethylation: This intermediate is then reacted with ethylene oxide to introduce a hydroxyethyl group.
Esterification: The hydroxyethylated product is esterified using benzoyl chloride to form the benzoyloxyethyl derivative.
Diazotization and Coupling: Finally, the compound undergoes diazotization with 4-nitroaniline followed by coupling to form the azo dye.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction times to achieve the desired product.
化学反応の分析
Types of Reactions
DISPERSE ORANGE 73 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the azo group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .
科学的研究の応用
DISPERSE ORANGE 73 has several scientific research applications:
Chemistry: It is used as a model compound in studying azo dye chemistry and reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and treatments.
Industry: It is widely used as a dye in the textile industry due to its vibrant color and stability.
作用機序
The mechanism by which DISPERSE ORANGE 73 exerts its effects involves its interaction with molecular targets such as proteins and nucleic acids. The azo group plays a crucial role in its binding and reactivity, leading to various biological and chemical effects .
類似化合物との比較
Similar Compounds
Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]amino]-:
Propanenitrile, 3-[ethyl[3-methyl-4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]-:
Uniqueness
DISPERSE ORANGE 73 is unique due to its specific substituents, which confer distinct color properties and reactivity compared to other similar compounds .
特性
CAS番号 |
40690-89-9 |
|---|---|
分子式 |
C24H21N5O4 |
分子量 |
443.5 g/mol |
IUPAC名 |
2-[N-(2-cyanoethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethyl benzoate |
InChI |
InChI=1S/C24H21N5O4/c25-15-4-16-28(17-18-33-24(30)19-5-2-1-3-6-19)22-11-7-20(8-12-22)26-27-21-9-13-23(14-10-21)29(31)32/h1-3,5-14H,4,16-18H2 |
InChIキー |
SCLYXZFZPIKFAH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OCCN(CCC#N)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)C(=O)OCCN(CCC#N)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Key on ui other cas no. |
40690-89-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine](/img/structure/B1345885.png)
![Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate](/img/structure/B1345889.png)






![4-[Bis(2-chloroethyl)amino]benzonitrile](/img/structure/B1345947.png)





